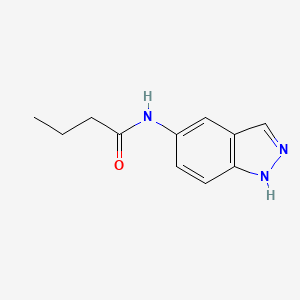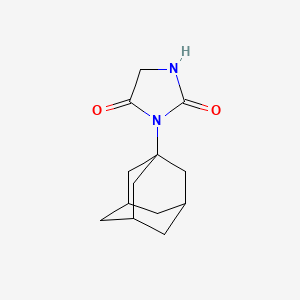![molecular formula C19H20ClFN2O3S B5402494 2-CHLORO-4-FLUORO-N-[3-(MORPHOLINE-4-CARBONYL)-5-(PROPAN-2-YL)THIOPHEN-2-YL]BENZAMIDE](/img/structure/B5402494.png)
2-CHLORO-4-FLUORO-N-[3-(MORPHOLINE-4-CARBONYL)-5-(PROPAN-2-YL)THIOPHEN-2-YL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-N-[3-(morpholine-4-carbonyl)-5-(propan-2-yl)thiophen-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with chloro and fluoro groups, a morpholine ring, and a thiophene ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[3-(morpholine-4-carbonyl)-5-(propan-2-yl)thiophen-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-4-fluorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with morpholine in the presence of a suitable base.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the benzamide-morpholine intermediate using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-N-[3-(morpholine-4-carbonyl)-5-(propan-2-yl)thiophen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides or thiophenes.
Scientific Research Applications
2-Chloro-4-fluoro-N-[3-(morpholine-4-carbonyl)-5-(propan-2-yl)thiophen-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[3-(morpholine-4-carbonyl)-5-(propan-2-yl)thiophen-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzamide: Lacks the thiophene ring.
2-Chloro-4-fluoro-N-[3-(morpholine-4-carbonyl)-5-methylthiophen-2-yl]benzamide: Contains a methyl group instead of a propan-2-yl group.
Uniqueness
2-Chloro-4-fluoro-N-[3-(morpholine-4-carbonyl)-5-(propan-2-yl)thiophen-2-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[3-(morpholine-4-carbonyl)-5-propan-2-ylthiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c1-11(2)16-10-14(19(25)23-5-7-26-8-6-23)18(27-16)22-17(24)13-4-3-12(21)9-15(13)20/h3-4,9-11H,5-8H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEXBXPMHANJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2=C(C=C(C=C2)F)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5402413.png)
![(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]-3-[4-(4-METHYLBENZYL)PIPERAZINO]-2-PROPEN-1-ONE](/img/structure/B5402418.png)
![3-[5-[(E)-[3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B5402420.png)
![N-benzyl-N'-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}sulfamide](/img/structure/B5402423.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5402429.png)
![N-(2,4-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B5402438.png)

![2-chloro-4-nitro-6-[[(E)-2-nitroethenyl]amino]phenol](/img/structure/B5402460.png)
![3-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5402473.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5402485.png)
![2-(methoxymethyl)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5402486.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5402492.png)
![1-{7-ACETYL-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-3-YL}ETHAN-1-ONE](/img/structure/B5402503.png)
